Benzamide, N-(p-methylphenethyl)-
Description
Contextualization within the Broader Landscape of N-Substituted Benzamide (B126) Derivatives
The academic interest in N-substituted benzamides stems from their demonstrated biological activities across a wide range of therapeutic areas. nanobioletters.comnih.gov Researchers have explored their potential as antitumor agents, antioxidants, and antimicrobial agents. nih.govnanobioletters.comacs.org For instance, certain N-substituted benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, a class of compounds that can modulate gene expression and have shown promise in cancer therapy. nih.govresearchgate.net Others have been designed and synthesized to target tubulin polymerization or to act as inhibitors of enzymes crucial for the survival of pathogens. ajol.info The broad utility of this class of compounds underscores the importance of systematically exploring the impact of different N-substituents on their biological function.
Rationale for Research Focus on the N-(p-Methylphenethyl) Substructure
The specific focus on the N-(p-methylphenethyl) substructure within the N-substituted benzamide framework is driven by a combination of empirical findings and rational drug design principles. The phenethyl group itself (a two-carbon chain attached to a benzene (B151609) ring) is a common motif in biologically active molecules. The addition of a methyl group at the para-position of the benzene ring in the phenethyl moiety can have several important consequences for the molecule's behavior.
Research into related structures provides a compelling rationale for this focus. For example, the modification of the phenethyl group in other chemical scaffolds has been shown to be a critical determinant of biological activity. researchgate.net In the context of benzamides, the exploration of different substituents on the N-phenethyl group is a logical step in structure-activity relationship (SAR) studies, which aim to systematically map how chemical modifications translate into changes in biological effect. The investigation of the N-(p-methylphenethyl) substructure is therefore a targeted approach to understanding and optimizing the therapeutic potential of benzamide derivatives.
Overview of Academic Research Trajectories for N-(p-Methylphenethyl)benzamide Analogues
Academic research on analogues of N-(p-methylphenethyl)benzamide has followed several key trajectories, primarily centered on the synthesis of novel derivatives and the evaluation of their biological activities. These studies often involve the systematic modification of both the benzamide and the N-(p-methylphenethyl) portions of the molecule to elucidate structure-activity relationships.
One major area of investigation is the exploration of these analogues as potential therapeutic agents. For instance, researchers have synthesized series of N-(substituted-phenethyl)benzamides and tested their efficacy against various targets. These studies often involve detailed biological assays to determine the potency and selectivity of the compounds.
Another significant research direction involves the use of computational modeling and molecular docking studies to predict how these analogues will interact with their biological targets. researchgate.net This in silico approach allows researchers to rationalize observed biological activities and to design new compounds with improved properties. By simulating the binding of different analogues to a target protein, scientists can gain insights into the key molecular interactions that drive biological effects.
The synthesis of these analogues typically involves standard organic chemistry techniques, such as the coupling of a substituted benzoic acid with p-methylphenethylamine. The resulting compounds are then purified and characterized using a variety of analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm their structure and purity before biological testing.
The following tables summarize key data from representative studies on N-substituted benzamide derivatives, illustrating the types of modifications and biological activities that are typically investigated.
| Compound ID | N-Substituent | Modification on Benzamide Ring | Target/Activity |
| Example 1 | p-Methylphenethyl | Unsubstituted | General Scaffold |
| Example 2 | Phenethyl | 4-Iodo | Sphingosine (B13886) Kinase Inhibition |
| Example 3 | p-Tolyl | Unsubstituted | General Antimicrobial |
| Example 4 | 1-Phenylethyl | 4-Methyl | General Chemical Probe |
| Compound Class | General Structure | Therapeutic Area of Interest | Key Research Findings |
| N-Substituted Benzamides | Benzene-C(O)NH-R | Oncology, Infectious Diseases, Inflammation | Activity is highly dependent on the nature of the N-substituent and substitutions on the benzoyl ring. nih.govnanobioletters.com |
| HDAC Inhibitors | (Varies) | Oncology | Certain benzamide derivatives show potent inhibition of histone deacetylases. researchgate.net |
| Antimicrobials | (Varies) | Infectious Diseases | Benzamide derivatives have demonstrated activity against various bacterial and fungal strains. nanobioletters.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
3278-15-7 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-12-17-16(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
WHPVDKVQUSKFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N P Methylphenethyl Benzamide and Its Chemical Analogues
Derivatization Strategies for Structural Diversification of N-(p-Methylphenethyl)benzamide Analogues
Integration of Novel Chemical Scaffolds (e.g., Fused Ring Systems)researchgate.netuomustansiriyah.edu.iq
The incorporation of fused ring systems into the basic N-phenethylbenzamide framework represents an advanced strategy to constrain the molecule's conformation and explore new chemical space. This approach can lead to compounds with enhanced affinity for their biological targets by introducing structural rigidity and specific steric and electronic features. Fused ring systems, such as quinolines, isoindolinones, and benzoindolizidinones, are prevalent in many biologically active natural products and pharmaceuticals. nih.govchinesechemsoc.orgucl.ac.uk Their integration into synthetic analogues of N-(p-methylphenethyl)benzamide is achieved through various modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed cyclizations.
One notable strategy involves the construction of quinoline-based benzamides. A new synthetic pathway has been developed for N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide and its analogues. nih.gov This method allows for the exploration of structure-activity relationships by modifying the fused quinoline (B57606) ring. For instance, substitutions at the 3-position of the quinoline system were found to be critical for affinity, with a methyl group showing similar potency to the reference compound, while bulkier or electron-withdrawing groups led to a significant decrease in affinity. nih.gov
Another innovative approach utilizes photoredox catalysis to construct complex fused N-heterocycles from simpler N-alkyl benzamide (B126) precursors. chinesechemsoc.org This method enables the aminoarylation of unactivated alkenes, leading to the formation of quaternary carbon-centered benzoindolizidinones. This transformation merges the generation of an amidyl radical from the N-alkyl benzamide with the incorporation of an oxidant, providing a direct route to synthetically challenging fused systems. chinesechemsoc.org The reaction design can be finely tuned by altering the substitution pattern of the substrates to selectively produce five- or six-membered N-heterocycles. chinesechemsoc.org
Ruthenium-catalyzed alkyne cyclotrimerization is another powerful tool for synthesizing fused ring systems, specifically isoindolinones, from diyne and alkyne precursors. ucl.ac.uk This methodology has been developed to be regioselective, allowing for the controlled synthesis of a variety of isoindolinone products. ucl.ac.uk These examples highlight a trend towards creating more complex and conformationally restricted analogues of N-(p-methylphenethyl)benzamide to enhance their pharmacological profiles.
The table below summarizes key research findings on the integration of fused ring systems into N-phenethylbenzamide analogues.
| Fused Ring System | Synthetic Methodology | Analogue Class/Example | Key Research Findings |
| Quinoline | Multi-step synthesis involving construction of the quinoline core followed by amide coupling. nih.gov | N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide analogues. nih.gov | Substitution at the 3-position of the quinoline ring is critical for biological affinity; small alkyl groups are tolerated while bulky or electron-withdrawing groups reduce potency. nih.gov |
| Benzoindolizidinone | Photoredox-catalyzed alkene aminoarylation using N-alkyl benzamides. chinesechemsoc.org | Quaternary carbon-centered benzoindolizidinones. chinesechemsoc.org | Provides a facile route to synthetically challenging quaternary carbon-centered fused N-heterocycles; regioselectivity is tunable by substrate substitution. chinesechemsoc.org |
| Isoindolinone | Ruthenium-catalyzed [2+2+2] alkyne cyclotrimerization. ucl.ac.uk | Substituted isoindolinones from diynes and alkynes. ucl.ac.uk | A regioselective method for synthesizing a library of isoindolinone scaffolds, demonstrating the utility of transition-metal catalysis for building complex fused systems. ucl.ac.uk |
| Fused Iridapyrrole | Reaction of N-lithiated imines with an iridium complex, followed by protonation. nih.gov | Fused iridapyrrole derivatives. nih.gov | A novel approach to creating fused five-membered iridaazacycles, which are metallacycles containing a transition metal within the aromatic ring system. nih.gov |
Computational Chemical Biology and Molecular Design of N P Methylphenethyl Benzamide Derivatives
Rational Design Paradigms for N-(p-Methylphenethyl)benzamide Analogues
The rational design of N-(p-methylphenethyl)benzamide analogues is a cornerstone of efforts to develop novel therapeutic agents. This process involves a deep understanding of how the chemical structure of a molecule relates to its biological activity, guiding the synthesis of more potent and selective compounds.
Structure-Activity Relationship (SAR) Analysis of N-Substituted Benzamides
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a compound that determine its biological effects. gardp.org For N-substituted benzamides, SAR analysis has revealed critical insights into the structural requirements for their activity.
In the context of developing inhibitors for enzymes like histone deacetylases (HDACs), SAR studies on N-substituted benzamides have shown that specific substitutions on the phenyl ring and the nature of the amide group are crucial for activity. nih.govresearchgate.net For instance, the presence of a 2-substituent on the phenyl ring and heteroatoms in the amide that can chelate with a zinc ion in the enzyme's active site are critical for anti-proliferative activity. nih.govresearchgate.net Conversely, the addition of a chlorine atom or a nitro-group on the same benzene (B151609) ring has been found to significantly decrease this activity. nih.govresearchgate.net
The importance of the amide group itself has been highlighted in studies where its replacement with an ester group led to a loss of activity, indicating that the amide provides essential hydrogen bonding interactions with target proteins. acs.org Furthermore, the nature of the substituent on the nitrogen of the benzamide (B126) plays a significant role. For example, in the development of G protein-coupled receptor-35 (GPR35) agonists, introducing bulkier alkyl substituents like isopropyl and cyclohexyl, or aromatic groups such as furyl, thienyl, and phenyl, resulted in a substantial increase in potency compared to smaller substituents. nih.gov
The following table summarizes key SAR findings for N-substituted benzamides from various studies:
| Compound Series | Key SAR Findings | Target/Activity |
| N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives | Bulkier alkyl and aromatic substituents on the amide nitrogen increase potency. nih.gov | GPR35 Agonists |
| N-(Anthracen-9-ylmethyl) Benzamide Derivatives | The amide group is essential for activity, providing hydrogen bonds. acs.org | ZNF207 Inhibitors |
| N-Substituted Benzamide Derivatives | 2-substituent on the phenyl ring and chelating heteroatoms in the amide are critical. Chlorine or nitro groups decrease activity. nih.govresearchgate.net | Antitumor Agents (HDAC inhibitors) |
These examples underscore the power of SAR in guiding the design of more effective N-substituted benzamide derivatives by systematically modifying their chemical structure.
Bioisosteric Replacement and Scaffold Modifications for Enhanced Activity
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound by replacing a functional group with another that has similar physical or chemical characteristics, without significantly altering the biological activity. cambridgemedchemconsulting.com This technique, along with scaffold modifications, is instrumental in enhancing the activity, selectivity, and pharmacokinetic properties of N-(p-methylphenethyl)benzamide analogues.
A common bioisosteric replacement involves the amide bond. For instance, replacing the amide linker with a thioamide or selenoamide has been shown to maintain or even enhance activity in certain benzamide series, while replacement with N-alkylamides or sulfonamides can lead to a loss of activity. nih.gov This suggests that the electronic and geometric properties of the linker are critical for interaction with the biological target.
Scaffold modification involves altering the core structure of the molecule. In the context of N-substituted benzamides, this could involve changing the benzamide core itself or the substituents attached to it. For example, in the development of inhibitors for the cell division protein FtsZ, modifications to the benzodioxane scaffold of benzamide derivatives were explored to improve antimicrobial activity. mdpi.com Similarly, the introduction of different heterocyclic rings in place of the benzamide scaffold can lead to compounds with altered or improved biological profiles. nih.govbaranlab.org
The following table provides examples of bioisosteric replacements and scaffold modifications in benzamide derivatives:
| Original Group/Scaffold | Replacement/Modification | Observed Effect on Activity | Reference Compound Class |
| Amide (-CONH-) | Thioamide (-CSNH-) | Activity maintained or enhanced nih.gov | Anthelmintic Benzamides |
| Amide (-CONH-) | Selenoamide (-CSeNH-) | Activity maintained or enhanced nih.gov | Anthelmintic Benzamides |
| Amide (-CONH-) | N-Alkylamide (-CONR-) | Loss of activity nih.gov | Anthelmintic Benzamides |
| Amide (-CONH-) | Sulfonamide (-SO2NH-) | Loss of activity nih.gov | Anthelmintic Benzamides |
| Benzodioxane Scaffold | Benzoxathiane Scaffold | Altered antimicrobial activity mdpi.com | FtsZ Inhibitor Benzamides |
| Triazolopyrimidine Core | Imidazo[1,2-a]pyrimidine Core | Tolerated, with slight changes in potency nih.gov | Antimalarial Agents |
These strategies allow for the fine-tuning of molecular properties to overcome challenges such as poor metabolic stability, toxicity, or lack of selectivity, ultimately leading to the development of superior drug candidates.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are indispensable computational tools for understanding the behavior of molecules at an atomic level. These methods provide crucial insights into how N-(p-methylphenethyl)benzamide and its derivatives interact with their biological targets.
Elucidation of Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. semanticscholar.orgmdpi.com This method is instrumental in elucidating the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of N-substituted benzamides to their protein targets. nih.govresearchgate.net
For example, in the study of N-substituted benzamide derivatives as histone deacetylase (HDAC) inhibitors, molecular docking simulations have shown that these compounds can form hydrogen bonds and hydrophobic interactions with key residues in the active site of HDAC2 and HDAC8. researchgate.net Similarly, docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides with E. coli dihydroorotase revealed favorable interactions with amino acid residues of the enzyme, suggesting their potential as antibacterial agents. semanticscholar.org
The following table details the types of interactions observed in docking studies of various N-substituted benzamide derivatives with their respective protein targets:
| Ligand | Protein Target | Key Interacting Residues | Types of Interactions |
| N-Substituted Benzamide Derivatives | HDAC2 researchgate.net | Not specified | Hydrogen bonds, van der Waals forces, hydrophobic interactions |
| N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides | E. coli dihydroorotase (2eg7) semanticscholar.org | Not specified | Favorable interactions with amino acid residues |
| N-(Anthracen-9-ylmethyl) Benzamide Derivatives | ZNF207 acs.org | ASN17, ASP43 | Hydrogen bonds |
| Nitro substituted benzamide derivatives | iNOS nih.gov | Not specified | Favorable binding due to nitro groups, orientation, and polarizability |
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | COX-2 nih.gov | Not specified | Binding to the active site |
These detailed interaction maps are crucial for the rational design of more potent and selective inhibitors.
Prediction of Binding Modes and Affinities
Molecular docking not only reveals the types of interactions but also predicts the binding mode and estimates the binding affinity of a ligand for its target. semanticscholar.org The binding affinity is often expressed as a docking score or binding energy, where a lower value typically indicates a more stable complex and higher affinity. acs.orgsemanticscholar.org
For instance, in the development of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, docking studies predicted binding affinities in the range of -7.4 to -6.9 kcal/mol, with the compound exhibiting the lowest binding energy identified as a potential lead molecule. semanticscholar.org Similarly, for novel N-(anthracen-9-ylmethyl) benzamide derivatives targeting ZNF207, the docking score was used to identify the most promising candidates for further development. acs.org
The predicted binding modes provide a three-dimensional representation of how the ligand fits into the active site of the protein. This visualization helps medicinal chemists to understand the SAR at a molecular level and to design modifications that can improve binding. For example, if a particular part of the ligand is not making optimal contact with the protein, it can be modified to better fill a hydrophobic pocket or to form an additional hydrogen bond.
Conformational Dynamics of N-(p-Methylphenethyl)benzamide in Target Microenvironments
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations can provide insights into the conformational dynamics of both the ligand and the protein, which can be crucial for understanding the binding process and the mechanism of action. utoronto.ca
The flexibility of both the N-(p-methylphenethyl)benzamide ligand and the target protein's active site can significantly influence binding affinity and selectivity. MD simulations can capture these conformational changes, showing how the ligand adapts its shape to fit into the binding pocket and how the protein may adjust to accommodate the ligand. These simulations can also reveal the presence of multiple binding modes or conformational states that are not apparent from static docking studies. utoronto.ca
Understanding the conformational dynamics can be particularly important for designing inhibitors that target allosteric sites or for developing compounds with improved pharmacokinetic properties, as the flexibility of a molecule can affect its ability to cross cell membranes and its metabolic stability. By simulating the behavior of N-(p-methylphenethyl)benzamide derivatives in different microenvironments, such as the aqueous solvent and the protein's binding site, researchers can gain a more complete understanding of the factors that govern their biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for N-(p-Methylphenethyl)benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to uncover the mathematical relationships between the structural properties of chemical compounds and their biological activities. nih.gov For N-(p-methylphenethyl)benzamide derivatives, QSAR studies are instrumental in predicting their therapeutic efficacy and guiding the design of new, more potent analogs. nih.govmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a series of related compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors. nih.govresearchgate.net
The process involves creating a dataset of N-(p-methylphenethyl)benzamide derivatives with known biological activities (e.g., IC₅₀ values). imist.ma These activities are then correlated with calculated molecular descriptors using statistical methods to build a predictive model. nih.gov A robust and validated QSAR model can then be used to forecast the activity of newly designed compounds, thereby prioritizing synthetic efforts and reducing the time and cost associated with drug discovery. researchgate.netnih.gov
Development of Predictive Models for Biological Activity
The development of a predictive QSAR model is a systematic process that begins with the compilation of a dataset of N-(p-methylphenethyl)benzamide derivatives and their corresponding biological activities. researchgate.net This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external compounds. imist.ma
Various statistical and machine learning methods are employed to establish the relationship between molecular descriptors (independent variables) and biological activity (dependent variable). mdpi.com Common methods include:
Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of the most relevant descriptors. imist.mamdpi.com
Ensemble Models (e.g., Random Forest): These methods build multiple models from subsets of the data and average their predictions, often leading to more robust and accurate results. mdpi.comnih.gov
Support Vector Machines (SVM): A non-linear method that is effective for classification and regression tasks in complex datasets. mdpi.com
Deep Neural Networks (DNN): A deep learning approach that can model highly complex, non-linear relationships. mdpi.com
The quality and predictive ability of the resulting model are assessed using several statistical metrics. A high correlation coefficient (R²) for the training set indicates a good fit, while a high cross-validated correlation coefficient (q²) and a high R² for the test set confirm the model's robustness and predictive power. researchgate.netnih.gov
Table 1: Example Dataset Structure for QSAR Modeling of N-(p-Methylphenethyl)benzamide Derivatives This table is illustrative and does not represent actual experimental data.
| Compound ID | R1-Substitution (para-position of phenethyl) | R2-Substitution (Benzamide Ring) | Biological Activity (pIC₅₀) |
| 1 | -CH₃ (N-(p-methylphenethyl)benzamide) | -H | 5.8 |
| 2 | -CH₃ | -Cl | 6.2 |
| 3 | -CH₃ | -OCH₃ | 5.5 |
| 4 | -Cl | -H | 5.9 |
| 5 | -Cl | -Cl | 6.4 |
| 6 | -Cl | -OCH₃ | 5.7 |
Table 2: Key Statistical Validation Parameters for QSAR Models Based on findings from studies on related benzamide derivatives.
| Parameter | Description | Acceptable Value | Reference |
| R² | Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variables. | > 0.6 | mdpi.com |
| q² or R²cv | Cross-validated R²; measures the predictive ability of the model determined by internal validation (e.g., leave-one-out). | > 0.5 | researchgate.netnih.gov |
| R²pred | Predictive R² for the external test set; measures the model's ability to predict the activity of new compounds. | > 0.6 | researchgate.net |
| F-test | Fisher's test value; indicates the statistical significance of the regression model. | High value | nih.gov |
Identification of Molecular Descriptors Correlating with Efficacy
Molecular descriptors are numerical values that characterize the physical, chemical, or structural properties of a molecule. nih.govresearchgate.net In QSAR studies of N-(p-methylphenethyl)benzamide derivatives, identifying the descriptors that significantly correlate with biological efficacy is a critical step. nih.gov These descriptors fall into several categories, including constitutional, topological, geometric, electrostatic, and quantum-chemical. researchgate.net
For benzamide derivatives, research has shown that a combination of hydrophobic, electronic, and steric properties often governs their biological activity. nih.gov
Hydrophobic Descriptors (e.g., logP): Lipophilicity is crucial for a molecule's ability to cross cell membranes and reach its target. For some benzamide derivatives, increased hydrophobicity enhances inhibitory activity. nih.gov
Electronic Descriptors (e.g., Dipole Moment, Atomic Charges): The electronic distribution within the molecule influences how it interacts with the biological target. The presence of electron-withdrawing or electron-donating groups can significantly impact efficacy. nih.govmdpi.com
Steric/Topological Descriptors (e.g., Molecular Weight, Molecular Volume, Shape Indices): The size and shape of the molecule determine its fit within the binding site of a receptor or enzyme. researchgate.netrgdscience.com
Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors is critical for specific interactions with biological targets. nih.govnih.gov
The analysis of these descriptors helps to formulate a hypothesis about the mechanism of action. For instance, a positive correlation with a hydrophobic descriptor suggests that adding lipophilic groups to the N-(p-methylphenethyl)benzamide scaffold could increase potency. nih.gov
Table 3: Key Molecular Descriptors and Their Potential Influence on the Efficacy of Benzamide Derivatives This table synthesizes general findings from QSAR studies and applies them hypothetically to the specified compound class.
| Descriptor Class | Example Descriptor | Potential Influence on Efficacy | Reference |
| Hydrophobic | clogP | Can positively correlate with activity by improving membrane permeability and target binding. | nih.govrgdscience.com |
| Electronic | Hydrogen Bond Donors (HBD) | Often contributes positively to binding affinity through specific interactions with the target protein. | nih.govrgdscience.com |
| Electronic | Electron-Withdrawing Groups | Can have a negative influence on the inhibitory potency for certain targets. | nih.gov |
| Topological | Number of Aromatic Rings (nAr) | May need to be optimized; reducing the number can improve ADMET properties. | rgdscience.com |
| Constitutional | Molecular Weight (MWt) | Generally kept within a specific range (e.g., <500 Da) to ensure drug-likeness. | rgdscience.com |
| Topological | Fraction of sp³ carbons (Fsp3) | Higher values often correlate with better solubility and metabolic stability. | rgdscience.com |
Advanced Quantum Chemical Analyses (e.g., Density Functional Theory)
Advanced computational methods, particularly Density Functional Theory (DFT), provide profound insights into the molecular properties of N-(p-methylphenethyl)benzamide derivatives at the electronic level. researchgate.netmdpi.com DFT is a quantum mechanical method used to investigate the electronic structure (electron density) of molecules, offering a balance between accuracy and computational cost. researchgate.netrsc.org These analyses are crucial for understanding the intrinsic properties that drive biological activity and for rationalizing the results obtained from QSAR models. mdpi.com
Electronic Property Characterization Relevant to Biological Activity
DFT calculations can determine several electronic properties of N-(p-methylphenethyl)benzamide and its analogs that are directly relevant to their interactions with biological targets. mdpi.comajol.info
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. rsc.org
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and may be more biologically active. rsc.org
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. mdpi.com This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrostatic attraction, which are fundamental to drug-receptor binding. mdpi.comajol.info
Table 4: Hypothetical DFT-Calculated Electronic Properties for N-(p-Methylphenethyl)benzamide Derivatives This table is for illustrative purposes to show how electronic properties might vary with substitution.
| Derivative (Substitution on Benzamide Ring) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Dipole Moment (Debye) |
| H (unsubstituted) | -6.5 | -1.2 | 5.3 | 3.5 |
| 4-Cl | -6.7 | -1.5 | 5.2 | 2.1 |
| 4-NO₂ | -7.1 | -2.0 | 5.1 | 1.8 |
| 4-NH₂ | -6.1 | -1.0 | 5.1 | 4.8 |
Reactivity Descriptors and Interaction Potentials
From the electronic properties calculated by DFT, various reactivity descriptors can be derived to quantify the chemical behavior of N-(p-methylphenethyl)benzamide derivatives. These descriptors help in understanding their interaction potentials with biological macromolecules. vu.nl
Electronegativity (χ): The power of a molecule to attract electrons.
Chemical Hardness (η): Resistance to change in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Local Reactivity Descriptors (Fukui Functions): These functions identify which atoms within the molecule are most susceptible to nucleophilic or electrophilic attack, providing a more detailed picture of reactivity at specific sites.
Interaction Potentials: DFT can be used to model and quantify the strength of intermolecular interactions, such as hydrogen bonds and π-π stacking, between the benzamide derivative and amino acid residues in a target's binding site. mdpi.com This analysis is crucial for predicting binding affinity and orientation, complementing experimental techniques and guiding the design of molecules with enhanced interactions. mdpi.comvu.nl
Table 5: Key Reactivity Descriptors Derived from DFT This table outlines important reactivity descriptors and their significance in computational drug design.
| Descriptor | Formula | Significance in Biological Context |
| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO)/2 | Measures the tendency to attract electrons, influencing charge transfer interactions with a receptor. |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO)/2 | Indicates molecular stability and resistance to deformation upon interaction. Softer molecules are generally more reactive. |
| Chemical Softness (S) | S = 1/η | A high value of softness correlates with high reactivity and potential for strong interaction with a biological target. |
| Fukui Function (f(r)) | - | Identifies the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. |
Mechanistic Elucidation of Biological Actions for N P Methylphenethyl Benzamide Analogues
Investigation of Enzyme Inhibition Profiles
The following subsections detail the research findings concerning the inhibitory effects of N-(p-methylphenethyl)benzamide analogues on specific enzymes.
Analogues of N-(p-methylphenethyl)benzamide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine (B1216132). A study focusing on methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (B126), a structural analogue, identified it as a potent dual inhibitor of both AChE and BChE. The compound, designated as 7b in the study, exhibited significant inhibitory activity.
Kinetic analysis revealed that this analogue inhibits AChE in a non-competitive manner, while its inhibition of BChE follows a mixed-inhibition model. These findings suggest that such benzamide derivatives can effectively modulate cholinergic neurotransmission by inhibiting both key enzymes involved in acetylcholine metabolism.
| Compound | Enzyme | IC50 (μM) | Ki (μM) | Type of Inhibition |
|---|---|---|---|---|
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (7b) | Acetylcholinesterase (AChE) | 0.176 | 0.21 | Non-competitive |
| Methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide (7b) | Butyrylcholinesterase (BChE) | 0.47 | 0.15 | Mixed |
β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides, a hallmark of Alzheimer's disease. Research into multi-target drugs for Alzheimer's has explored the potential of benzamide derivatives as BACE1 inhibitors.
In a study on newly synthesized benzamides designed as dual inhibitors of AChE and BACE1, one compound, N,N'-(1,4-phenylene)bis(3-methoxybenzamide), emerged as the most active against the BACE1 enzyme. This demonstrates that the benzamide scaffold can be a promising starting point for the development of BACE1 inhibitors.
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | β-Secretase (BACE1) | 9.01 |
Sphingosine (B13886) kinases (SKs) are lipid kinases that play a crucial role in cellular signaling by catalyzing the formation of sphingosine-1-phosphate. Despite a thorough review of the scientific literature, no specific data on the inhibitory activity of N-(p-methylphenethyl)benzamide or its close analogues against sphingosine kinase isoforms were found. The existing research on SK inhibitors primarily focuses on other chemical scaffolds, such as amidine-based and sphingosine-analogue inhibitors.
Zinc Finger Protein 207 (ZNF207) has been identified as a promising target for diminishing the stemness of glioma cells, making its inhibitors valuable candidates for cancer therapy. A series of novel N-(anthracen-9-ylmethyl) benzamide derivatives have been rationally designed and synthesized to target ZNF207.
One of the most potent compounds from this series, referred to as C16, demonstrated significant inhibitory activity. This compound was shown to hinder tumorigenesis and migration while promoting apoptosis in vitro. The in vivo evaluation also indicated its ability to permeate the blood-brain barrier and its efficacy in glioma tumor models.
| Compound | Inhibitory Activity | IC50 (μM) |
|---|---|---|
| N-(anthracen-9-ylmethyl) benzamide derivative (C16) | Sphere Formation Inhibition | 0.5–2.5 |
| Cytotoxicity | 0.5–15 |
Checkpoint Kinase 1 (Chk1) is a crucial mediator of the DNA damage response, and its inhibition is a promising strategy for cancer therapy. A review of the available scientific literature did not yield specific inhibitory data for N-(p-methylphenethyl)benzamide or its direct analogues against Chk1. Current research on Chk1 inhibitors tends to focus on other classes of small molecules.
Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Studies have investigated benzamide-4-sulfonamides as inhibitors of several human carbonic anhydrase (hCA) isoforms.
These compounds have shown potent inhibition of hCA II, VII, and IX in the low nanomolar to subnanomolar range, with slightly less sensitivity observed for hCA I. This indicates that the benzamide scaffold, when appropriately functionalized with a sulfonamide group, can effectively target these enzymes.
| Compound Class | Enzyme Isoform | Ki Range (nM) |
|---|---|---|
| Benzamide-4-sulfonamides | hCA I | 5.3–334 |
| hCA II | Low nanomolar/Subnanomolar | |
| hCA VII | Low nanomolar/Subnanomolar | |
| hCA IX | Low nanomolar/Subnanomolar |
Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme responsible for the metabolism of arachidonic acid into prostaglandins, with two primary isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is an inducible isoform implicated in inflammation, pain, and fever. nih.govnih.gov The development of selective COX-2 inhibitors has been a significant goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Research into converting traditional NSAIDs into selective COX-2 inhibitors has demonstrated that modifying the carboxylate group can drastically alter selectivity. For instance, creating amide analogues of NSAIDs like indomethacin (B1671933) can shift the inhibitory profile. A 3-phenylpropyl amide analogue of indomethacin was found to exhibit modest, yet selective, inhibition of COX-2. nih.gov These findings suggest that the amide structure, central to benzamide compounds, can facilitate novel interactions within the COX-2 active site, particularly at its apex and mouth, contributing to their inhibitory selectivity. nih.gov Specifically, these interactions may involve key amino acid residues such as Y355 and E524 at the entrance of the COX-2 active site. nih.gov
Insect Chitinases (e.g., Ostrinia furnacalis chitinase)
Chitin-degrading enzymes are crucial for the molting process in insects and represent a promising target for the development of novel insecticides. nih.gov The Asian corn borer, Ostrinia furnacalis, is a destructive pest whose lifecycle is dependent on the function of chitinases like OfCht5. nih.govnih.gov These enzymes catalyze the hydrolysis of β-1,4-glycosidic linkages in chitin (B13524), the primary component of the insect exoskeleton. nih.gov
Inhibitors targeting these enzymes can effectively disrupt the molting process, leading to pest control. nih.gov Studies have focused on designing compounds that mimic the interaction of chitin oligosaccharide substrates with the active site of the chitinase (B1577495). For example, a series of naphthylimide insecticides were designed using a scaffold-hopping strategy, resulting in compounds with potent inhibitory activity against chitinases from Ostrinia furnacalis. nih.gov One such compound, 8c, demonstrated potent inhibition of OfChi-h and OfChtI chitinases at nanomolar concentrations. nih.gov This highlights the potential for developing targeted insecticides, and analogues of N-(p-methylphenethyl)benzamide could theoretically be explored for similar inhibitory mechanisms against insect chitinases. nih.gov
Analysis of Receptor-Ligand Modulatory Effects
Sigma Protein Binding Selectivity (Sigma-1 and Sigma-2)
Sigma receptors, including the sigma-1 (S1R) and sigma-2 (S2R) subtypes, are unique ligand-operated molecular chaperones involved in a wide range of cellular functions and are considered promising drug targets for central nervous system (CNS) disorders. nih.gov S1R is particularly enriched at the mitochondria-associated membrane (MAM), where it modulates neuroprotection and neuroinflammation. nih.govnih.gov The S2R has been identified as the transmembrane protein TMEM97. mdpi.com
Benzamide derivatives have been systematically designed to optimize affinity and selectivity for sigma receptors. nih.gov Through competitive binding assays using radioligands such as 3H-pentazocine for S1R and [3H]-DTG for S2R, the binding affinities of various analogues have beendetermined. nih.gov Pharmacomodulation of a lead benzamide compound (compound 1) led to the development of new derivatives with enhanced properties. For example, introducing a chloro substituent at the meta position of the benzyl (B1604629) ring (compound 2) resulted in superior S1R affinity (Ki = 0.6 nM) and excellent selectivity over S2R (S2R/S1R ratio = 317). nih.gov In contrast, a para-chloro substitution (compound 3) also improved S1R affinity (Ki = 1.7 nM) and selectivity (S2R/S1R = 241). nih.gov These findings underscore the potential of benzamide analogues as highly selective S1R ligands. nih.gov
| Compound | Substituent | S1R Affinity (Ki, nM) | S2R/S1R Selectivity Ratio |
| 1 (Lead) | - | 3.2 | 190 |
| 2 | meta-Chloro | 0.6 | 317 |
| 3 | para-Chloro | 1.7 | 241 |
| 5 | Dichloro | 2.3 | 52 |
| 6 | Cyano | 5.6 | 331 |
| 7 | Nitro | 110 | 59 |
Data sourced from a study on novel benzamide-based Sigma-1 receptor agonists. nih.gov
Delta Opioid Receptor Agonism
The delta opioid receptor (δOR) is a therapeutic target for various conditions, including pain, anxiety, and depression. mdpi.com Benzamide derivatives have emerged as a novel class of potent and selective δOR agonists. nih.gov The compound N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a), formally derived from the known δOR agonist SNC-80, binds with high affinity and selectivity to the δOR, acting as a full agonist. nih.gov
Further optimization of a spirocyclic benzamide derivative led to the identification of ADL5859 (N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide), a potent, selective, and orally bioavailable δOR agonist that was advanced as a clinical candidate for pain treatment. nih.gov Structure-activity relationship (SAR) studies on other benzamide analogues have explored how modifications to the aromatic ring can influence efficacy at opioid receptors. For instance, an N-methyl derivative with a strong electron-withdrawing nitro group showed high affinity for both mu-opioid receptors (MOPr) and δOR. frontiersin.org
Serotonin (B10506) Receptor Modulation
Serotonin (5-hydroxytryptamine, 5-HT) receptors are involved in numerous physiological processes, and their modulation is a key strategy for treating various psychiatric and neurological disorders. mdpi.com Benzamide derivatives have been shown to interact with several serotonin receptor subtypes. nih.govmdpi.com
In a panel screening of 58 recombinant human receptors, certain benzamide analogues demonstrated antagonist activity at specific serotonin receptors. mdpi.com For example, a benzamide derivative with an electron-withdrawing cyano group (compound 6) antagonized 5-HT2A and 5-HT2C receptors, while a nitro-substituted analogue (compound 7) was active against 5-HT2A and 5-HT3 receptors. mdpi.com Another analogue bearing a chloro substituent (compound 3) showed moderate agonist activity at the 5-HT7 receptor. mdpi.com Furthermore, other research has utilized 4-amino-5-chloro-2-methoxy-benzamide derivatives as agonists to characterize the non-classical 5-HT4 receptor subtype, indicating the broad utility of the benzamide scaffold in modulating serotonergic systems. nih.gov
| Compound | Serotonin Receptor Target | Activity |
| 3 | 5-HT7 | Moderate Agonist |
| 6 | 5-HT2A, 5-HT2C | Antagonist |
| 7 | 5-HT2A, 5-HT3 | Antagonist |
Data sourced from off-target analysis of benzamide-based Sigma-1 receptor agonists. mdpi.com
Adrenergic Receptor Antagonism (Alpha-1 Subtypes)
Alpha-1 (α1) adrenergic receptor antagonists, also known as alpha-blockers, inhibit smooth muscle contraction and are primarily used to treat hypertension and benign prostatic hypertrophy. nih.gov These receptors are subdivided into α1a, α1b, and α1d subtypes.
Unraveling Intracellular Signaling Pathways
The biological activities of N-substituted benzamides, including analogues of N-(p-methylphenethyl)benzamide, are multifaceted, influencing key cellular processes that govern cell fate. Research into these compounds has revealed their capacity to engage with and modulate complex intracellular signaling networks, leading to significant outcomes such as programmed cell death (apoptosis) and the inhibition of cellular proliferation. The following sections detail the specific mechanisms through which these analogues exert their effects.
N-substituted benzamide analogues primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and is tightly regulated by a balance of pro- and anti-apoptotic proteins.
Cytochrome c Release: A critical event in this pathway is the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol. Studies using the N-substituted benzamide analogue declopramide (B1670142) (3-chloroprocainamide) have demonstrated that treatment of human promyelocytic cancer cells (HL-60) and mouse pre-B cells (70Z/3) leads to a detectable increase of cytochrome c in the cytosolic fraction. nih.govnih.gov This release is a pivotal step, as cytosolic cytochrome c is a key component in the formation of the apoptosome, a protein complex that initiates the caspase cascade.
Caspase Activation: Following the release of cytochrome c, the initiator caspase-9 is activated. Research confirms that in HL-60 cells treated with declopramide, procaspase-9 is processed into its active form. nih.gov The activation of caspase-9 is a crucial step that subsequently triggers a cascade of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis. The central role of caspase-9 is highlighted by experiments showing that apoptosis induced by declopramide can be inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk), while a caspase-8 inhibitor had a lesser effect. nih.gov
Bcl-2 Regulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of mitochondrial integrity and, consequently, apoptosis. The anti-apoptotic protein Bcl-2 functions to prevent the release of cytochrome c. Investigations have shown that the overexpression of Bcl-2 in 70Z/3 cells effectively inhibits declopramide-induced apoptosis. nih.govresearchgate.net This finding underscores that N-substituted benzamides trigger apoptosis by disrupting the balance of Bcl-2 family proteins, favoring a pro-apoptotic state that leads to mitochondrial permeabilization.
Table 1: Effects of Declopramide on Apoptotic Markers
| Cell Line | Treatment | Key Observation | Reference |
|---|---|---|---|
| HL-60 | Declopramide (250-500 µM) | Release of cytochrome c into the cytosol. | nih.gov |
| HL-60 | Declopramide (250-500 µM) | Activation (processing) of procaspase-9. | nih.gov |
| 70Z/3 | Declopramide (>250 µM) | Induction of cytochrome c release and caspase-9 activation. | nih.gov |
| 70Z/3 (Bcl-2 overexpressing) | Declopramide (500 µM) | Inhibition of apoptosis compared to wild-type cells. | researchgate.net |
In addition to inducing apoptosis, N-substituted benzamide analogues have been shown to disrupt the normal progression of the cell cycle. A distinct cell cycle block at the G2/M phase is a notable effect observed prior to the onset of apoptosis. nih.gov
Studies with declopramide demonstrated that this compound induces a G2/M arrest in both 70Z/3 and HL-60 cells. nih.govresearchgate.net This cell cycle perturbation is a significant event that occurs independently of and upstream from apoptosis. Evidence for this includes the observation that the G2/M block still occurs in the presence of caspase inhibitors that prevent apoptosis. nih.gov Furthermore, the cell cycle arrest is also seen in cells that overexpress Bcl-2, which are resistant to the apoptotic effects of the compound. nih.govresearchgate.net This indicates that the signaling pathways leading to cell cycle arrest are distinct from those that trigger the final apoptotic cascade. The mechanism appears to be independent of the tumor suppressor protein p53, as the G2/M arrest is observed in p53-deficient HL-60 cells. nih.gov
The influence of N-substituted benzamides on gene expression is a developing area of research. While direct studies linking N-(p-methylphenethyl)benzamide specifically to stemness genes or APOBEC3G are not extensively documented, the broader class of benzamides has been associated with activities that modulate gene expression.
Stemness-related genes: Some benzamide derivatives, such as the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), are known to play a role in epigenetic regulation. researchgate.net HDAC inhibitors can induce changes in gene expression that promote cell-cycle arrest, differentiation, and apoptosis. researchgate.net By altering the epigenetic landscape, such compounds have the potential to influence the expression of genes that control cellular stemness, although specific data for N-(p-methylphenethyl)benzamide analogues is limited.
APOBEC3G: There is currently limited direct evidence in the available scientific literature to suggest that N-(p-methylphenethyl)benzamide or its close analogues specifically modulate the expression of the APOBEC3G gene. Some research has focused on developing benzamide-based scaffolds as inhibitors of the APOBEC3G enzyme itself, rather than modulators of its gene expression. nih.gov
The combined effects of apoptosis induction and cell cycle arrest demonstrate a clear impact of N-substituted benzamide analogues on the control of cellular proliferation. nih.gov By halting cell division at the G2/M checkpoint and subsequently eliminating cells through programmed cell death, these compounds effectively reduce the expansion of cell populations. nih.govresearchgate.net
The impact on cellular differentiation is also an area of interest. Certain benzamide analogues, such as benzamide riboside, are known to induce differentiation as a consequence of their inhibitory effects on inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanylates essential for proliferation. nih.gov The ability of some N-substituted benzamides to act as HDAC inhibitors also points to a potential role in promoting differentiation. researchgate.net By inducing cell cycle arrest and altering gene expression, these compounds can shift cells away from a proliferative state and towards a differentiated phenotype.
Table 2: Summary of Cellular Effects of N-Substituted Benzamide Analogues
| Cellular Process | Specific Effect | Observed with Analogue(s) | Reference |
|---|---|---|---|
| Apoptosis | Triggers intrinsic pathway via cytochrome c release and caspase-9 activation. | Declopramide | nih.govnih.gov |
| Cell Cycle | Induces arrest at the G2/M phase, independent of apoptosis. | Declopramide | nih.govresearchgate.net |
| Proliferation | Inhibited due to combined effects of cell cycle arrest and apoptosis. | Declopramide, various others | nih.govnih.gov |
| Differentiation | Potential to induce differentiation, linked to IMPDH or HDAC inhibition. | Benzamide Riboside, Entinostat | researchgate.netnih.gov |
Prospective Research Directions and Emerging Opportunities for N P Methylphenethyl Benzamide Studies
Discovery of Novel Therapeutic Targets for N-(p-Methylphenethyl)benzamide Analogues
The benzamide (B126) chemical class is known for its diverse pharmacological activities, interacting with a wide array of biological targets. ontosight.aiontosight.ai While the specific targets of N-(p-methylphenethyl)benzamide are not yet fully elucidated, research into its analogues has revealed promising therapeutic avenues, particularly in oncology.
A significant breakthrough has been the identification of Zinc Finger Protein 207 (ZNF207) as a potential target for complex derivatives of N-(p-methylphenethyl)benzamide. acs.org One such derivative, (±)-12-Cyano-N-(4-methylphenethyl)-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide, emerged from virtual screening and demonstrated inhibitory activity against glioma, a type of brain tumor. acs.org ZNF207's role in promoting cancer cell stemness makes it a compelling target, and derivatives of N-(p-methylphenethyl)benzamide could serve as lead compounds for developing novel glioma therapies. acs.org
Further research into related benzamide structures suggests other potential targets:
Histone Deacetylases (HDACs): N-substituted benzamide derivatives have been evaluated as HDAC inhibitors, which play a crucial role in cancer treatment. nih.gov Molecular docking studies have shown interactions similar to established inhibitors like Entinostat (MS-275). nih.govresearchgate.net
Tyrosine Kinases: The structural similarity of some imidazole-based N-phenylbenzamide derivatives to nilotinib, a known ABL1 kinase inhibitor, has prompted investigations into their potential as anticancer agents targeting kinases involved in cancer progression. nih.gov
Microtubules: Certain benzamide small molecules have been found to act as anti-cancer agents by covalently modifying β-tubulin within the colchicine (B1669291) binding site, thus disrupting microtubule function. nih.gov
Receptors in the Central Nervous System: The broader benzamide class is known to interact with dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in neurological disorders. ontosight.ai
Future research should focus on systematic screening of N-(p-methylphenethyl)benzamide and its newly synthesized analogues against a wide panel of cancer cell lines and other disease models to uncover novel and specific therapeutic targets.
Development of Advanced Synthetic Methodologies for Complex Derivatives
The synthesis of N-(p-methylphenethyl)benzamide analogues often involves coupling reactions between a carboxylic acid and an amine. Modern synthetic chemistry offers a variety of reagents and conditions to achieve this transformation efficiently.
A common method involves the use of coupling agents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). acs.org For instance, the synthesis of a complex N-(p-methylphenethyl)benzamide derivative involved coupling an anthracene-based carboxylic acid intermediate with 2-(4-methylphenyl)ethanamine using HATU and DIPEA in dichloromethane (B109758) (DCM). acs.org
Alternative synthetic routes for related benzamide derivatives have also been described:
Starting from Phthalic Anhydride: A one-pot reaction involving phthalic anhydride, a substituted aniline (B41778), and 2,3-diaminomaleonitrile in ethanol (B145695) with a catalytic amount of HCl can yield complex imidazole-based N-phenylbenzamide derivatives. nih.gov
From Benzoyl Chloride: N-substituted benzamides can be synthesized by reacting various amine-containing heterocyclic compounds with benzoyl chloride or p-chlorobenzoyl chloride in a solvent like 1,4-dioxan. cyberleninka.ru
Multi-step Synthesis: More complex structures may require multi-step sequences. For example, the Gabriel synthesis can be used to prepare primary amines from bromoalkylbenzene derivatives, which are then further reacted to form the final benzamide product. acs.org
The development of advanced methodologies will be crucial for creating libraries of diverse N-(p-methylphenethyl)benzamide derivatives for structure-activity relationship (SAR) studies. Future efforts could explore flow chemistry, microwave-assisted synthesis, and the use of novel catalysts to improve yields, reduce reaction times, and access more complex and sterically hindered molecular architectures.
Table 1: Synthetic Methods for Benzamide Derivatives
| Method | Reagents and Conditions | Starting Materials Example | Product Type | Reference |
|---|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DCM, room temp. | Anthracene-based carboxylic acid, 2-(4-methylphenyl)ethanamine | Complex N-(p-methylphenethyl)benzamide analogue | acs.org |
| One-Pot Synthesis | HCl, Ethanol, Reflux | Phthalic anhydride, substituted anilines, 2,3-diaminomaleonitrile | Imidazole-based N-phenylbenzamides | nih.gov |
Application of Chemoinformatics and Artificial Intelligence in Lead Optimization
Chemoinformatics and artificial intelligence (AI) are indispensable tools in modern drug discovery, enabling the rapid and cost-effective optimization of lead compounds. researchgate.net These computational approaches can be powerfully applied to the N-(p-methylphenethyl)benzamide scaffold.
Virtual Screening and Molecular Docking: A key application is the use of virtual screening to identify promising lead compounds from large chemical databases. This was the approach that led to the discovery of a complex N-(p-methylphenethyl)benzamide analogue as a potential ZNF207 inhibitor. acs.org By creating a homology model of the target protein, researchers can perform in silico docking of thousands of compounds to predict their binding affinity and mode. acs.org This process prioritizes molecules for synthesis and biological testing, saving significant time and resources. Molecular docking simulations are also used to understand the binding interactions between synthesized compounds and their targets, such as HDAC2, guiding further structural modifications. nih.gov
Ligand-Based Approaches: When the 3D structure of a target is unknown, ligand-based virtual screening can be employed. This method uses the structures of known active compounds to identify new molecules with similar properties that are likely to bind to the same target. nih.gov This strategy was successfully used to discover new inhibitors of the Hsp90–Cdc37 protein-protein interaction. nih.gov
Predictive Modeling: AI and machine learning models can be trained on existing data to predict the activity, solubility, and other pharmacokinetic properties of novel N-(p-methylphenethyl)benzamide derivatives before they are synthesized. This allows chemists to focus on designing molecules with the highest probability of success.
The future of lead optimization for this compound class will likely involve a synergistic combination of these in silico techniques to dissect structure-activity relationships, predict off-target effects, and design analogues with improved potency and drug-like properties. researchgate.net
Investigation of Synergistic Effects with Established Bioactive Agents (In Vitro Models)
Combination therapy is a cornerstone of treatment for complex diseases like cancer. Investigating the synergistic effects of N-(p-methylphenethyl)benzamide analogues with established drugs could unlock new therapeutic strategies that are more effective and less prone to resistance.
In vitro checkerboard assays are a standard method to evaluate synergy. ucl.ac.uk In these experiments, cancer cell lines or other relevant models are treated with varying concentrations of the N-(p-methylphenethyl)benzamide analogue and an established bioactive agent, both alone and in combination. The effect on cell viability or another relevant endpoint is measured to determine if the combined effect is additive, synergistic, or antagonistic.
For example, research on other novel therapeutic agents has demonstrated synergy with established drugs like the anti-tuberculosis agent TMC207 in vitro. acs.org Similarly, N-(p-methylphenethyl)benzamide derivatives targeting pathways like ZNF207 or tubulin polymerization could be tested in combination with standard-of-care chemotherapeutics or targeted agents. acs.orgnih.gov A positive synergistic interaction in vitro would provide a strong rationale for advancing the combination to in vivo studies. This approach not only has the potential to enhance therapeutic efficacy but may also allow for dose reductions of toxic agents, thereby improving patient outcomes.
Exploration of Prodrug Strategies and Nanocarrier Systems (In Vitro Feasibility)
Poor physicochemical properties, such as low aqueous solubility or metabolic instability, can hinder the development of promising drug candidates. nih.govmdpi.com Prodrug strategies and nanocarrier systems offer established approaches to overcome these limitations, and their feasibility for N-(p-methylphenethyl)benzamide derivatives warrants in vitro investigation. wuxiapptec.comactamedicamarisiensis.ro
Prodrug Strategies: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical processes. nih.govwuxiapptec.com This approach can be used to improve solubility, permeability, and metabolic stability. mdpi.comactamedicamarisiensis.ro
Improving Solubility: For N-(p-methylphenethyl)benzamide analogues with poor water solubility, a common strategy is to attach a polar promoiety, such as a phosphate (B84403) or an amino acid, via an ester or carbamate (B1207046) linkage. nih.gov The stability of these prodrugs at different pH values and their conversion back to the active parent drug in the presence of relevant enzymes (e.g., esterases in plasma) can be readily assessed in vitro. nih.gov
Masking Metabolic Sites: If a derivative is rapidly metabolized at a specific site, this functional group can be temporarily masked in a prodrug formulation to reduce first-pass metabolism and prolong its biological half-life. wuxiapptec.com Amide-based prodrugs are generally more stable than esters and can be designed for targeted release by specific proteases or peptidases. wuxiapptec.com
Nanocarrier Systems: Encapsulating N-(p-methylphenethyl)benzamide analogues within nanocarriers, such as liposomes or polymeric nanoparticles, is another avenue to improve their delivery. This approach can enhance the solubility of hydrophobic compounds, protect them from premature degradation, and potentially enable targeted delivery to specific tissues or cells, such as tumors. The in vitro feasibility would involve studies on drug loading efficiency, particle stability, and drug release kinetics under physiological conditions.
Initial in vitro studies are essential to evaluate the potential of these advanced delivery strategies to enhance the therapeutic profile of promising N-(p-methylphenethyl)benzamide analogues. actamedicamarisiensis.ro
Table 2: List of Chemical Compounds
| Compound Name | Other Names/Analogues Mentioned |
|---|---|
| Benzamide, N-(p-methylphenethyl)- | N-(4-Methylphenethyl)benzamide |
| (±)-12-Cyano-N-(4-methylphenethyl)-9,10-dihydro-9,10-ethanoanthracene-12-carboxamide | A12 |
| Entinostat | MS-275 |
| Nilotinib | |
| Phthalic anhydride | |
| 2,3-diaminomaleonitrile | |
| O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU |
| N,N-diisopropylethylamine | DIPEA |
| Dichloromethane | DCM |
| Benzoyl chloride | |
| p-Chlorobenzoyl chloride | |
| 1,4-Dioxan |
Q & A
Q. What are the recommended protocols for synthesizing N-(p-methylphenethyl)benzamide with high purity?
Methodological Answer: Synthesis typically involves coupling p-methylphenethylamine with benzoyl chloride derivatives under controlled conditions. A validated protocol includes:
- Reagents : Use benzoyl chloride activated via trichloroisocyanuric acid (TCA) in dichloromethane (DCM) as a solvent .
- Conditions : Maintain reaction temperatures below 25°C to minimize side reactions. Quench excess acid with sodium carbonate (Na₂CO₃) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Hazard Mitigation : Conduct Ames testing for mutagenicity risks and use DSC (Differential Scanning Calorimetry) to monitor thermal stability of intermediates .
Q. How is the structural characterization of N-(p-methylphenethyl)benzamide performed?
Methodological Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding and torsion angles with Olex2 or WinGX .
- Spectroscopy : Combine NMR (¹H/¹³C) and FT-IR to confirm amide bond formation (e.g., C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Data Normalization : Account for assay variability (e.g., cell line differences, incubation times) by cross-referencing IC₅₀ values from multiple studies. For example, compare antiproliferative activity in MCF-7 vs. HEK293 cells .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., p-methyl group) and evaluate changes in binding affinity using molecular docking (AutoDock Vina) or SPR (Surface Plasmon Resonance) .
- Mechanistic Studies : Use fluorescence polarization assays to confirm target engagement (e.g., kinase inhibition) and rule off-target effects via proteome-wide profiling .
Q. What computational tools are optimal for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Docking Software : Schrödinger Suite (Glide) or AutoDock for ligand-receptor binding simulations. Validate with co-crystallization data if available .
- MD Simulations : GROMACS or AMBER for assessing stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD (Root Mean Square Deviation) to identify conformational shifts .
- QSAR Models : Utilize MOE or RDKit to correlate substituent effects (e.g., logP, polar surface area) with pharmacokinetic properties .
Q. How should researchers address discrepancies in thermal stability data during DSC analysis?
Methodological Answer:
- Experimental Calibration : Use indium standards to calibrate DSC instruments and ensure heating rates ≤5°C/min to detect decomposition events accurately .
- Replicate Studies : Perform triplicate runs under inert (N₂) and oxidative (O₂) atmospheres to differentiate thermal degradation pathways .
- Data Interpretation : Compare DSC curves with TGA (Thermogravimetric Analysis) to distinguish melting points from decomposition .
Data Contradiction Analysis
Q. Why do crystallographic data from different studies show variations in bond lengths?
Methodological Answer:
- Refinement Protocols : Discrepancies may arise from SHELXL vs. SHELXTL parameterization. Use the same software suite (e.g., SHELX-97) for cross-study comparisons .
- Data Quality : High-resolution (<1.0 Å) datasets reduce model bias. Validate with R-factor convergence (R1 < 5%) and electron density maps (e.g., Fo-Fc maps in Olex2) .
Q. How can conflicting solubility profiles in polar vs. non-polar solvents be reconciled?
Methodological Answer:
- Solvent Screening : Use Hansen Solubility Parameters (HSPiP software) to predict solubility in DMSO, ethanol, and hexane. Validate experimentally via UV-Vis spectroscopy at λ_max ≈ 270 nm .
- Polymorph Identification : Perform PXRD (Powder X-ray Diffraction) to detect crystalline vs. amorphous forms, which influence solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
